

# Application Note: Quantification of Diacetolol in Human Plasma by HPLC-UV

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#### **Abstract**

This application note details a validated high-performance liquid chromatography (HPLC) method with ultra-violet (UV) detection for the sensitive and accurate quantification of **diacetolol** in human plasma. **Diacetolol** is the major, pharmacologically active metabolite of the cardioselective  $\beta 1$ -adrenoreceptor antagonist, acebutolol.[1] Monitoring its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. The described method is robust, reproducible, and suitable for routine analysis in a clinical or research setting.

#### Introduction

**Diacetolol** is an important analyte in clinical and pharmaceutical research due to its therapeutic activity, which is equipotent to its parent drug, acebutolol.[1] Acebutolol is extensively metabolized in the liver, making the quantification of **diacetolol** essential for a complete understanding of the drug's pharmacokinetics.[1] This document provides a detailed protocol for the determination of **diacetolol** in human plasma, including sample preparation, chromatographic conditions, and method validation parameters. The method is linear over a clinically relevant concentration range and demonstrates high recovery and precision.

# Experimental Protocols Sample Preparation (Protein Precipitation)



A simple protein precipitation method is employed for the extraction of **diacetolol** from human plasma.

#### Reagents:

- Perchloric acid (70%)
- Internal Standard (IS) Stock Solution: Celiprolol (10 μg/mL in methanol)
- Human plasma (K2-EDTA as anticoagulant)

#### Procedure:

- Allow frozen plasma samples to thaw at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, pipette 500 μL of the plasma sample.
- Add 50 μL of the internal standard working solution.
- Add 50 μL of perchloric acid (70%) to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial.
- Inject 50 μL of the supernatant into the HPLC system.

## **HPLC-UV Method**

- Instrumentation:
  - HPLC system with a UV detector
  - C18 analytical column (e.g., 4.6 x 250 mm, 5 μm particle size)



• Chromatographic Conditions:

 Mobile Phase: Isocratic elution with a mixture of acetonitrile and potassium phosphate buffer (pH 3.0) (20:80, v/v).

• Flow Rate: 1.5 mL/min

Column Temperature: 35°C

UV Detection Wavelength: 240 nm

Injection Volume: 50 μL

## **Method Validation Data**

The described HPLC-UV method was validated for linearity, recovery, precision, and accuracy. The results are summarized in the tables below.

**Table 1: Linearity and Range** 

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r²)	
Diacetolol	20.0 - 1000	≥ 0.995	

**Table 2: Recovery** 

Analyte	Mean Absolute Recovery (%)	
Diacetolol	88.8[2]	
Acebutolol	74.6[2]	

## **Table 3: Precision and Accuracy**

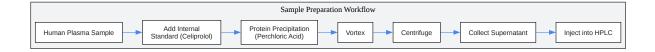


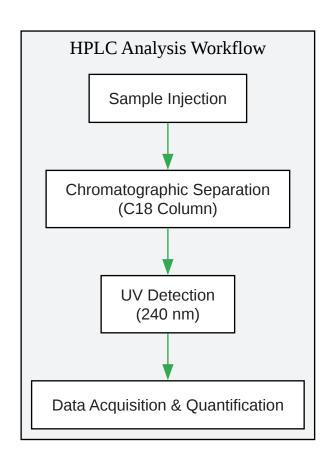
Analyte	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
Diacetolol	30.0	5.9	Within 14.1	-4.0 to 5.6
Diacetolol	400	3.4	Within 14.1	-4.0 to 5.6
Diacetolol	900	4.6	Within 14.1	-4.0 to 5.6

- The limit of detection (LOD) for diacetolol is 10.0 ng/mL.
- The retention time for **diacetolol** is approximately 4.1 minutes, while the internal standard, celiprolol, has a retention time of about 9.7 minutes.

## **Visualizations**







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## References

• 1. tandfonline.com [tandfonline.com]



- 2. tandfonline.com [tandfonline.com]
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